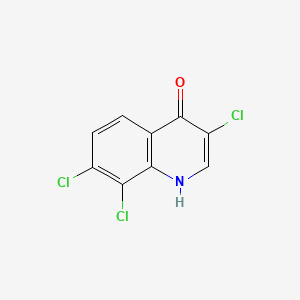

3,7,8-Trichloroquinolin-4(1H)-one

Description

3,7,8-Trichloroquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by three chlorine atoms at positions 3, 7, and 8 of its bicyclic aromatic scaffold. Quinolinones are a class of nitrogen-containing heterocycles with a ketone functional group at the 4-position, widely studied for their pharmacological and material science applications. The substitution pattern of halogens, particularly chlorine, significantly influences electronic properties, lipophilicity, and intermolecular interactions. For instance, the use of HPLC, LC-MS, and NMR for characterizing intermediates in tetrahydroquinolone synthesis (as seen in ) suggests these techniques are standard for validating purity and structure in similar compounds .

Properties

CAS No. |

1204811-59-5 |

|---|---|

Molecular Formula |

C9H4Cl3NO |

Molecular Weight |

248.487 |

IUPAC Name |

3,7,8-trichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-2-1-4-8(7(5)12)13-3-6(11)9(4)14/h1-3H,(H,13,14) |

InChI Key |

AHCAAPWETZIDBI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)Cl)Cl)Cl |

Synonyms |

3,7,8-Trichloro-4-hydroxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,7,8-Trichloroquinolin-4(1H)-one with structurally related quinolinones and heterocyclic derivatives from the evidence:

Key Comparative Insights:

Substituent Effects: Halogenation: The trichloro substitution in 3,7,8-Trichloroquinolin-4(1H)-one likely enhances lipophilicity and electron-withdrawing effects compared to mono- or dihalogenated analogs (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one ). This could improve membrane permeability but may reduce aqueous solubility.

Ring Saturation: Dihydroquinolinones (e.g., ) exhibit partial saturation, reducing aromatic conjugation and possibly altering UV absorption or redox behavior. This contrasts with fully aromatic quinolinones, which may exhibit stronger π-π stacking interactions.

Heterocycle Variations: Quinazolinones (e.g., ) contain two nitrogen atoms, enabling distinct electronic and pharmacological profiles compared to single-nitrogen quinolinones. The sulfanylidene group in further diversifies reactivity.

Synthesis and Characterization: highlights HPLC, LC-MS, and NMR as critical tools for validating intermediates in tetrahydroquinolone synthesis . These methods are likely applicable to 3,7,8-Trichloroquinolin-4(1H)-one, though its higher halogen content may necessitate modified purification protocols.

Research Findings and Implications

- Biological Activity: Chlorinated quinolinones are often explored as antimicrobial or anticancer agents due to halogen-induced bioactivity. The trichloro variant may exhibit enhanced potency but could face toxicity challenges compared to methylated analogs ().

- Material Science Applications: Halogenated quinolinones may serve as precursors for metal-organic frameworks (MOFs) or corrosion inhibitors, leveraging their electron-deficient aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.